Soil Dissipation Rate: Diallate Degrades 3–4× Faster Than Triallate Across All Tested Concentrations
In a controlled laboratory soil incubation study using [carbonyl-¹⁴C]diallate and [allyl-2-¹⁴C]triallate over 52 weeks, diallate was dissipated from an agricultural soil at three to four times the rate of triallate at all five tested concentrations ranging from 0.25 to 50 μg/g [1]. Enzymatic material in the soil had the potential to degrade at least 1 μg/g diallate within 24 hours versus only 0.5 μg/g triallate within 72 hours, representing a ≥6-fold difference in short-term enzymatic degradation capacity [1]. The major routes of loss for both compounds, in descending order, were degradation, bound residue formation, and volatilization; however, the substantially faster dissipation of diallate has direct implications for carryover risk assessment and rotational crop safety planning [1].
| Evidence Dimension | Soil dissipation rate (relative half-life comparison) |
|---|---|
| Target Compound Data | Diallate dissipated 3–4× faster than triallate at 0.25, 0.5, 2.5, 10, and 50 μg/g; enzymatic degradation capacity ≥1 μg/g within 24 h |
| Comparator Or Baseline | Triallate; dissipation rate 3–4× slower; enzymatic degradation capacity 0.5 μg/g within 72 h |
| Quantified Difference | 3–4× faster dissipation (half-life basis); ≥6× faster enzymatic degradation rate |
| Conditions | Agricultural soil, 52-week laboratory incubation with 95–98% ¹⁴C recovery; five concentrations from 0.25 to 50 μg/g |
Why This Matters
Diallate's 3–4× faster soil dissipation compared to triallate directly translates to shorter plant-back intervals, reduced carryover risk to rotational crops, and different environmental risk assessment profiles, making it unsuitable to simply substitute triallate application rate recommendations for diallate use.
- [1] Anderson, J.P.E.; Domsch, K.H. Relationship between herbicide concentration and the rates of enzymatic degradation of ¹⁴C-diallate and ¹⁴C-triallate in soil. Archives of Environmental Contamination and Toxicology 1980, 9(3), 259–268. doi:10.1007/BF01057406 View Source
